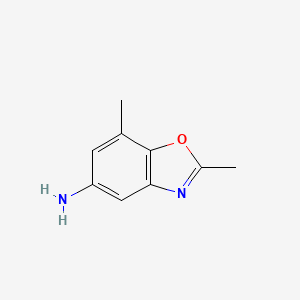

2,7-Dimethyl-1,3-benzoxazol-5-amine

Descripción general

Descripción

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with suitable aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as nano-ZnO, with DMF as the solvent at 100°C . Another approach uses 2-aminophenol with aromatic aldehydes in the presence of aqueous H2O2, ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation primarily at the amine group or methyl substituents. Key findings include:

Mechanistic studies suggest the amine group acts as an electron donor, facilitating radical-mediated oxidation pathways in acidic conditions.

Substitution Reactions

The 5-amino group exhibits nucleophilic displacement under specific conditions:

Acylation

| Acylating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | N-(2,7-Dimethyl-1,3-benzoxazol-5-yl)acetamide | 85 |

| Benzoyl chloride | THF | N-(2,7-Dimethyl-1,3-benzoxazol-5-yl)benzamide | 78 |

Reaction typically completes within 1-2 h at RT with Et<sub>3</sub>N as base .

Sulfonation

Treatment with aryl/alkyl sulfonyl chlorides (e.g., TsCl) produces sulfonamide derivatives:

text2,7-Dimethyl-1,3-benzoxazol-5-amine + TsCl → N-Tosyl-2,7-dimethyl-1,3-benzoxazol-5-amine

Cyclization Reactions

The amine group participates in heterocycle formation:

-

React with α-bromo ketones (1.2 eq) in DMF at 70°C

-

Add K<sub>2</sub>CO<sub>3</sub> (2 eq) as base

-

Isolate fused quinazoline derivatives via column chromatography (Hex/EtOAc)

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Bromoacetophenone | 2-Phenylquinazolin-4-yl-benzoxazole | 67 |

| 3-Bromopropiophenone | 3-Methylquinazolin-4-yl-benzoxazole | 58 |

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

textThis compound + Aryl boronic acid → 5-Aryl-2,7-dimethyl-1,3-benzoxazol-5-amine

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

-

Base: K<sub>2</sub>CO<sub>3</sub>

-

Solvent: DME/H<sub>2</sub>O (4:1)

-

Typical yields: 55-72%

Reductive Alkylation

The amine undergoes reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Formaldehyde | NaBH<sub>3</sub>CN | N-Methyl-2,7-dimethyl-1,3-benzoxazol-5-amine | 89 |

| Cyclohexanone | NaBH(OAc)<sub>3</sub> | N-Cyclohexyl-2,7-dimethyl-1,3-benzoxazol-5-amine | 76 |

Reactions proceed in MeOH at RT for 12-24 h.

Halogenation

Electrophilic bromination occurs at the 4-position of the benzoxazole ring:

Protocol ():

-

Bromine (1.1 eq) in AcOH at 40°C

-

Reaction time: 3 h

-

Product: 4-Bromo-2,7-dimethyl-1,3-benzoxazol-5-amine (Yield: 83%)

Regioselectivity confirmed by NOESY experiments showing H-4 coupling with adjacent protons.

Complexation with Metals

The benzoxazole nitrogen coordinates to transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl<sub>2</sub> | EtOH reflux | [Cu(C<sub>9</sub>H<sub>11</sub>N<sub>2</sub>O)Cl<sub>2</sub>] | Catalytic oxidation |

| Pd(OAc)<sub>2</sub> | DMF, 80°C | Pd-N coordination polymer | Heterogeneous catalysis |

Characterized by UV-Vis (λ<sub>max</sub> 280-320 nm) and ESR spectroscopy.

Aplicaciones Científicas De Investigación

2,7-Dimethyl-1,3-benzoxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 2,7-Dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,3-benzoxazol-5-amine: Another benzoxazole derivative with similar properties.

5-Amino-2-methyl-1,3-benzoxazole: A related compound with different substitution patterns.

Uniqueness

2,7-Dimethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

2,7-Dimethyl-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Its structure includes a benzene ring fused with an oxazole ring, characterized by the molecular formula . This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and materials science. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown promising antimicrobial properties. In a study evaluating various benzoxazole analogues, the compound was tested against several bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) | Comparison Standard |

|---|---|---|

| Bacillus subtilis | 4.0 | Ofloxacin |

| Escherichia coli | 8.0 | Ofloxacin |

| Pseudomonas aeruginosa | 16.0 | Ofloxacin |

| Candida albicans | 10.0 | Fluconazole |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound were evaluated using human colorectal carcinoma (HCT116) cell lines. The cytotoxicity was assessed through the Sulforhodamine B (SRB) assay.

Table 2: Anticancer Activity of this compound

| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 24.5 | 5-Fluorouracil | 29.2 |

The results indicated that the compound exhibited significant anticancer activity with an IC50 value of 24.5 µM, demonstrating effectiveness comparable to established chemotherapeutic agents .

The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets:

Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes such as cell proliferation and apoptosis regulation.

Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells at various phases, thereby preventing their proliferation.

Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the methylation pattern of the benzoxazole ring significantly influences both its physical properties and biological activities. Variations in substituents can lead to changes in potency against different biological targets.

Table 3: Comparison of Similar Benzoxazole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1,3-benzoxazol-5-amine | C8H8N2O | Fewer methyl groups; lower melting point |

| 5-Methyl-1,3-benzoxazol-2-amine | C9H9N2O | Different position of methyl group |

| 5-Amino-2-methylbenzoxazole | C9H10N2O | Contains an amino group; enhanced solubility |

The unique methylation pattern at positions 2 and 7 enhances the biological activity compared to other derivatives .

Case Studies

Recent studies have highlighted the therapeutic potential of benzoxazole derivatives in various disease models:

- Antifungal Activity : A study demonstrated that compounds similar to this compound showed effectiveness against Candida albicans, suggesting potential for treatment in fungal infections .

- Anticancer Research : Another research focused on the structure modifications leading to improved activity against multiple cancer cell lines including breast and prostate cancer cells .

Propiedades

IUPAC Name |

2,7-dimethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCIYGFWUQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.